3-Fluorobiphenyl
Overview
Description
3-Fluorobiphenyl is a compound that is part of a broader class of biphenyls with a fluorine atom attached to one of the phenyl rings. While the provided papers do not directly discuss 3-Fluorobiphenyl, they do provide insights into similar fluorinated aromatic compounds and their properties, which can be extrapolated to understand 3-Fluorobiphenyl.
Synthesis Analysis
The synthesis of fluorinated aromatic compounds often involves halogen exchange reactions, as seen in the preparation of 3-fluoro-4-hexylthiophene, where a bromine/fluorine exchange was utilized . Similarly, 3-Fluorobiphenyl could be synthesized through a halogen exchange reaction starting from a brominated biphenyl precursor.
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds is characterized by the influence of the fluorine atom on the electronic distribution within the molecule. For instance, in the case of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, the fluorine atom contributes to the stability of the molecule through hyper-conjugative interactions and charge delocalization . This suggests that in 3-Fluorobiphenyl, the fluorine atom would similarly affect the electronic structure and stability.
Chemical Reactions Analysis
Fluorinated aromatic compounds can participate in various chemical reactions, often influenced by the electronegativity of the fluorine atom. For example, the presence of a fluorine atom in the molecule of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone affects its reactivity, making certain regions more prone to nucleophilic or electrophilic attack . 3-Fluorobiphenyl would likely exhibit similar reactivity patterns, with the fluorinated phenyl ring being a site for electrophilic attack.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are often distinct from their non-fluorinated counterparts. For instance, the introduction of fluorine into the biphenyl structure in liquid crystalline polymers significantly lowers the transition temperatures and broadens the temperature ranges of their mesophases . This indicates that 3-Fluorobiphenyl would also have altered physical properties due to the presence of the fluorine atom.
Scientific Research Applications
Synthesis and Characterization in Novel Compounds
- 3-Fluorophenmetrazine (3-FPM) is an example of a phenylmorpholine designed to explore treatment options in areas like obesity and drug dependence. This compound, along with its isomers 2-FPM and 4-FPM, has been synthesized and characterized, demonstrating the flexibility of 3-fluorobiphenyl structures in medicinal chemistry (McLaughlin et al., 2017).
Photoredox Catalysis in Organic Chemistry
- In photoredox catalysis, a domain crucial for synthesizing compounds in pharmaceuticals and agrochemicals, trifluoromethyl and difluoromethyl groups are key motifs. Compounds like 3-fluorobiphenyl are instrumental in these reactions, showcasing their importance in the development of new fluoromethylation protocols (Koike & Akita, 2016).
Tuning Electronic Properties of Polythiophenes
- 3-Fluorobiphenyl derivatives, such as 3-Fluoro-4-hexylthiophene, are used to modify electronic properties in conjugated polythiophenes. This demonstrates the compound's role in fine-tuning electronic properties of materials used in electronic devices (Gohier et al., 2013).
Fluorescence Sensors and Fluorophores
- Heteroatom-containing organic fluorophores, which include 3-fluorobiphenyl derivatives, are designed for applications like fluorescent pH sensors. They demonstrate the ability to switch emissions between different states, enabling their use in sensing applications (Yang et al., 2013).
Investigating Biodegradation of Fluorinated Compounds
- Research on 3-fluorobiphenyl and its derivatives provides insights into the biodegradation pathways of fluorinated compounds, a crucial aspect in understanding environmental pollution and remediation strategies (Green et al., 1999).
Liquid Crystal Technology
- Fluorinated biphenyl liquid crystals, which include 3-fluorobiphenyl derivatives, have shown potential in liquid crystal display technologies. These compounds exhibit desirable properties like low melting points and high clearing points, enhancing the performance of liquid crystal displays (Jiang et al., 2012).
properties
IUPAC Name |
1-fluoro-3-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCAAFFMZODJBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178336 | |
Record name | 1,1'-Biphenyl, 3-fluoro- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorobiphenyl | |
CAS RN |
2367-22-8 | |
Record name | 3-Fluoro-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2367-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Biphenyl, 3-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002367228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, 3-fluoro- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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